molecular formula C9H12BClN2O2 B1434290 (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1704121-31-2

(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No. B1434290
M. Wt: 226.47 g/mol
InChI Key: BRNADYKNGLUWSS-UHFFFAOYSA-N
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Description

5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, also known as 5-chloro-6-pyridylboronic acid, is a boronic acid derivative that has been widely used in chemical synthesis and scientific research. It is a versatile compound that can be used in a variety of applications due to its unique reactivity and ability to form stable adducts with various substrates. 5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid has been used in organic synthesis, as well as in the development of novel compounds for use in scientific research.

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed. This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Methods of Application : The protodeboronation of 1°, 2° and 3° alkyl boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .
  • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Use of 3-Pyridinylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

  • Application Summary : 3-Pyridinylboronic acid can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, Suzuki-Miyaura cross-coupling reactions involve the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
  • Results or Outcomes : The outcomes of these reactions are biaryl compounds, which are commonly found in pharmaceuticals and organic materials .

3. Discovery of N‑[5-(6-Chloro-3-cyano-1-methyl‑1H‑indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide

  • Application Summary : This compound is a cortisol-sparing CYP11B2 inhibitor that lowers aldosterone in human subjects .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the discovery of such compounds involves a series of chemical reactions and biological assays .
  • Results or Outcomes : The outcomes of these reactions are new compounds, which can be tested for their biological activity. In this case, the compound was found to lower aldosterone in human subjects .

4. Formal Anti-Markovnikov Hydromethylation of Alkenes

  • Application Summary : This research reports the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
  • Methods of Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

5. Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions

  • Application Summary : 3-Pyridinylboronic acid can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, Suzuki-Miyaura cross-coupling reactions involve the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
  • Results or Outcomes : The outcomes of these reactions are biaryl compounds, which are commonly found in pharmaceuticals and organic materials .

properties

IUPAC Name

(5-chloro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNADYKNGLUWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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